molecular formula C25H18N2O B8498585 6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]-

6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]-

Cat. No. B8498585
M. Wt: 362.4 g/mol
InChI Key: GVAVYKHVLUUVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]- is a useful research compound. Its molecular formula is C25H18N2O and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]-

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[4-(2-phenylethynyl)phenyl]methyl]quinoline-6-carboxamide

InChI

InChI=1S/C25H18N2O/c28-25(23-14-15-24-22(17-23)7-4-16-26-24)27-18-21-12-10-20(11-13-21)9-8-19-5-2-1-3-6-19/h1-7,10-17H,18H2,(H,27,28)

InChI Key

GVAVYKHVLUUVJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-diisopropylethylamine (0.31 mL, 1.8 mmol) was added to a mixture of the resulting quinoline-6-carboxylic acid 4-bromobenzylamide (200 mg, 0.59 mmol) ethynylbenzene(0.077 mL, 0.70 mmol), copper(I)iodide (catalytic amount), tetrakis(triphenylphosphine)palladium(0) (68 mg, 0.059 mmol) and N-methylpyrrolidinone (4 mL), and the solution was stirred at 100° C. for 30 minutes, and at 120° C. for 50 minutes. After cooling, water, ethyl acetate, tetrahydrofuran and 29% aqueous ammonia solution were added to the reaction mixture for extraction, the organic layer was washed with brine, then, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:4), then, the resulting crudely purified product was washed with diethyl ether to obtain the title compound (50 mg, 0.14 mmol, 24%) as a white solid.
Quantity
0.31 mL
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reactant
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0.077 mL
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4 mL
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68 mg
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0 (± 1) mol
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Yield
24%

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